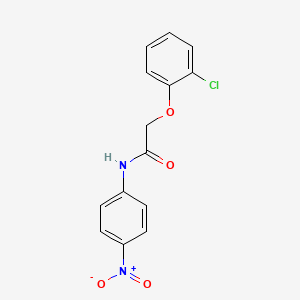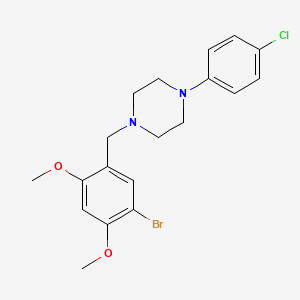
2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide, also known as Nitrofen, is a herbicide that was first introduced in the 1960s. It was widely used to control weeds in crops such as soybeans, corn, and wheat. However, due to its harmful effects on the environment and human health, its use has been restricted in many countries.
Mécanisme D'action
2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have adverse effects on the environment and human health. It is highly toxic to aquatic organisms and has been found to persist in soil and water for long periods of time. Exposure to this compound has been linked to various health problems, including cancer, reproductive and developmental disorders, and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide has been used as a model compound in various studies to understand the mechanism of action of herbicides. Its high potency and specificity make it a useful tool for studying the PPO enzyme and its role in chlorophyll synthesis. However, its toxicity and potential health hazards limit its use in laboratory experiments.
Orientations Futures
Further research is needed to develop safer and more effective herbicides that can replace 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide and other harmful chemicals. Studies are also needed to understand the long-term effects of this compound exposure on human health and the environment. Additionally, new approaches such as biological control and integrated pest management should be explored to reduce the reliance on chemical herbicides.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide involves the reaction of 2-chlorophenol with 4-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then acetylated with acetic anhydride to produce this compound.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide has been extensively studied for its herbicidal properties and its effects on the environment and human health. It has been used as a model compound in various studies to understand the mechanism of action of herbicides and their impact on the ecosystem.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-12-3-1-2-4-13(12)21-9-14(18)16-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRWLYADLKRXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4889048.png)
![2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)


![6-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889082.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4889091.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4889095.png)
![4-methoxy-2-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4889099.png)
![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)

![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
![4-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4889122.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)

